![molecular formula C16H18FN5O3 B2390994 8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-11-4](/img/structure/B2390994.png)
8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) involves the synthesis of novel heterocyclic compounds derived from benzodifuran as potential anti-inflammatory and analgesic agents, highlighting the chemical versatility and potential pharmacological applications of similar compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antiviral Activities : Another study by Hebishy et al. (2020) describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1), which implies the potential of structurally similar compounds in developing antitumor and antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Antiproliferative Properties : The work of Riyadh (2011) on the synthesis of N-arylpyrazole-containing enaminones demonstrates their application in generating compounds with antimicrobial and antitumor activities, showcasing the potential of such compounds in medical and pharmaceutical research (Riyadh, 2011).
Chemical Properties and Applications
Synthesis and Characterization of Dendrimeric Compounds : Uysal and Koç (2010) synthesized dendrimeric melamine-cored complexes, exploring their magnetic behaviors. This research highlights the applicability of similar compounds in materials science, particularly in developing new magnetic materials (Uysal & Koç, 2010).
Development of Phosphodiesterase Inhibitors : Raboisson et al. (2003) investigated pyrazolo[1,5-a]-1,3,5-triazines as a new structural class of potent phosphodiesterase type 4 inhibitors, demonstrating the potential of similar compounds in developing targeted therapies for various diseases (Raboisson et al., 2003).
properties
IUPAC Name |
8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-25-10-2-7-18-14(23)13-15(24)22-9-8-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6H,2,7-10H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVVRGLQWHEIPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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